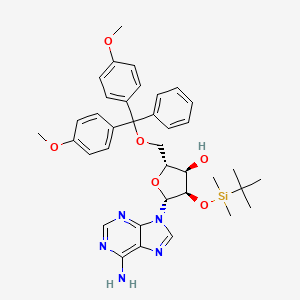

5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine

Descripción general

Descripción

5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is a derivative of adenosine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . In addition to this, it is used as a research tool for antiviral and anticancer studies .

Synthesis Analysis

The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine involves the use of aminoacyl adenosine, a minimalist mimic of the 3’ end of aminoacyl tRNA . A variety of unnatural amino acids can be transferred from adenosine donors, which can be synthesized in three steps from Boc-protected amino acids .Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is C31H31N5O6 . The molecular weight is 569.61 .Chemical Reactions Analysis

The detritylation of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is acid-catalyzed . The reaction is characterized by the removal of the trityl protecting group, which is a crucial step in the synthesis of oligonucleotides .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Polynucleotides

This compound is used in the solid-phase synthesis of polynucleotides . The solid-phase synthesis method is a technique used to create DNA, RNA, and other polynucleotides on a solid matrix. This method allows for the efficient and rapid synthesis of these molecules, which are essential for various biological and medical research applications .

Synthesis of Polythymidylic Acids

The compound is also used in the synthesis of polythymidylic acids by the block coupling phosphotriester method . Polythymidylic acids are sequences of thymidine nucleotides, and they play a crucial role in biological research, particularly in the study of DNA structure and function .

Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside

The compound is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . This synthesized nucleoside can be subsequently incorporated into oligodeoxynucleotides . This process is important in the development of antiviral and anticancer drugs .

Research Tool for Antiviral Studies

The compound is used as a research tool for antiviral studies . It can be used to study the mechanisms of viral replication and to develop new antiviral drugs .

Research Tool for Anticancer Studies

Similarly, the compound is used as a research tool for anticancer studies . It can be used to study the mechanisms of cancer cell proliferation and to develop new anticancer drugs .

Labeling Precursor for In Vivo Measurement of DNA Synthesis

The compound has been used as a labeling precursor for in vivo measurement of DNA synthesis . This application is particularly promising for measuring DNA synthesis in patients’ tumors .

Safety and Hazards

The safety data sheet for 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If ingested, one should rinse the mouth with water and seek immediate medical attention .

Mecanismo De Acción

Target of Action

The primary target of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is the Adenosine Deaminases Acting on RNA (ADARs) enzymes . These enzymes catalyze the conversion of adenosine to inosine in RNA duplexes . This conversion can be harnessed to correct disease-causing G-to-A mutations in the transcriptome because inosine is translated as guanosine .

Mode of Action

The compound interacts with its targets, the ADAR enzymes, by forming duplex structures at the target sites . This interaction directs the ADAR reaction to specific adenosines in different transcripts . Chemical modifications are required for these ADAR-guiding oligonucleotides to facilitate delivery, increase metabolic stability, and increase the efficiency and selectivity of the ADAR reaction .

Biochemical Pathways

The compound affects the RNA editing pathway, specifically the adenosine to inosine conversion process . This conversion can produce codon changes in mRNA because inosine is read as guanosine during translation . The downstream effects include the correction of disease-causing mutations in RNA .

Pharmacokinetics

It is noted that chemical modifications are required for the adar-guiding oligonucleotides to facilitate delivery and increase metabolic stability . These modifications likely impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the correction of disease-causing G-to-A mutations in the transcriptome . This is achieved by directing the ADAR reaction to specific adenosines in different transcripts, leading to the conversion of adenosine to inosine .

Action Environment

It is worth noting that the efficiency and selectivity of the adar reaction, which the compound is involved in, can be increased through chemical modifications .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAUNERZXFKXOR-QSYCCZFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N5O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-DiMethoxytrityl)-3'-O-t-butyldiMethylsilyl adenosine | |

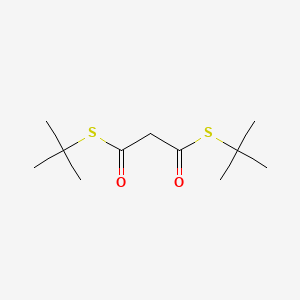

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.